Hydroxy ziprasidone-d8

LC-MS/MS Bioanalysis Isotope Dilution

Hydroxy ziprasidone-d8 is the only commercially available internal standard that is both isotopically distinct (deuterated) and structurally identical to the hydroxy ziprasidone metabolite. Its +8 Da mass shift, achieved via deuteration at all eight piperazine-ring hydrogens, ensures baseline MS resolution from the unlabeled analyte while maintaining identical chromatographic retention and ionization behavior—eliminating the co-elution signal overlap and matrix-effect variability that plague non-deuterated or structurally mismatched internal standards. This makes it the analytically mandatory choice for ICH Q3A/B-compliant impurity quantification, low-nanomolar pharmacokinetic profiling, forced-degradation studies, and multi-site CRO method harmonization in ziprasidone drug-product development.

Molecular Formula C21H21ClN4O2S
Molecular Weight 437.0 g/mol
Cat. No. B12422771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy ziprasidone-d8
Molecular FormulaC21H21ClN4O2S
Molecular Weight437.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54
InChIInChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28)/i5D2,6D2,7D2,8D2
InChIKeyIYNREZQRIITXHB-YEBVBAJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Ziprasidone-d8: Deuterated Internal Standard for LC-MS/MS Quantification of Ziprasidone Metabolites


Hydroxy ziprasidone-d8 (CAS 884305-08-2, molecular formula C₂₁H₁₃D₈ClN₄O₂S, molecular weight 436.98 g/mol) is a stable isotope-labeled analog of hydroxy ziprasidone, an impurity and key metabolite of the atypical antipsychotic ziprasidone . This compound is specifically deuterated at eight hydrogen positions on the piperazine ring, resulting in a distinct mass shift of +8 Da relative to the unlabeled analyte . As a research-use-only analytical standard, it is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of hydroxy ziprasidone in biological matrices [1].

Critical Differentiation: Why Non-Deuterated Hydroxy Ziprasidone or Alternative Ziprasidone-d8 Analogs Cannot Substitute Hydroxy Ziprasidone-d8 in Analytical Workflows


In quantitative LC-MS/MS bioanalysis, substituting a deuterated internal standard (IS) with its non-deuterated counterpart (e.g., hydroxy ziprasidone) is analytically invalid. The unlabeled analyte would co-elute with the endogenous compound and produce an identical mass spectrometric signal, rendering differentiation impossible and severely compromising assay accuracy and precision [1]. Conversely, substituting with a structurally distinct deuterated analog, such as ziprasidone-d8, is unsuitable due to differences in chromatographic retention time, ionization efficiency, and potential matrix effect behavior relative to the target analyte, hydroxy ziprasidone . Hydroxy ziprasidone-d8 is the only commercially available internal standard that is both isotopically distinct (deuterated) and structurally identical to the specific metabolite hydroxy ziprasidone, thereby ensuring optimal co-elution and compensation for ion suppression/enhancement effects .

Quantitative Evidence: Verified Differentiation of Hydroxy Ziprasidone-d8 Against Closest Analogs


Molecular Weight Shift: +8 Da Mass Differential Enables Unambiguous MS Detection

Hydroxy ziprasidone-d8 possesses a molecular weight of 436.98 g/mol, which is exactly 8 mass units greater than the unlabeled hydroxy ziprasidone (428.98 g/mol) due to the substitution of eight hydrogen atoms with deuterium . This +8 Da mass shift is fully resolved by standard triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode, allowing for baseline separation of the internal standard signal from the analyte signal without spectral overlap .

LC-MS/MS Bioanalysis Isotope Dilution

Chromatographic Co-Elution: Identical Retention Time to Hydroxy Ziprasidone Minimizes Matrix Effect Variability

As a deuterated analog, hydroxy ziprasidone-d8 exhibits virtually identical physicochemical properties—including lipophilicity and pKa—to the unlabeled hydroxy ziprasidone analyte, resulting in co-elution under reversed-phase HPLC conditions . This co-elution ensures that both compounds experience the same degree of ion suppression or enhancement from co-extracted matrix components, thereby normalizing the analyte response and improving assay accuracy and precision [1]. In contrast, alternative internal standards such as ziprasidone-d8 or N-methyl ziprasidone-d8 exhibit different retention times due to structural divergence, which can lead to differential matrix effects and compromised quantification .

LC-MS/MS Matrix Effect Stable Isotope Labeling

Analyte Specificity: Designed for Quantification of Hydroxy Ziprasidone, a Key Impurity and Metabolite

Hydroxy ziprasidone-d8 is the direct deuterated analog of hydroxy ziprasidone, a specified impurity in ziprasidone drug substance (EP/USP) and a circulating metabolite identified in human pharmacokinetic studies [1]. In contrast, the more commonly available ziprasidone-d8 is intended for quantification of the parent drug only and cannot serve as a valid internal standard for hydroxy ziprasidone due to differences in both structure and retention behavior [2]. For analytical methods targeting hydroxy ziprasidone specifically—whether for impurity profiling, stability studies, or metabolite monitoring—hydroxy ziprasidone-d8 is the only commercially available internal standard that provides the requisite structural identity .

Pharmaceutical Impurity Analysis Metabolite Quantification Internal Standard Selection

Storage Stability: Defined Long-Term Storage at -20°C Ensures Compound Integrity

Vendor specifications for hydroxy ziprasidone-d8 indicate a recommended long-term storage temperature of -20°C . This is consistent with storage conditions for analogous deuterated ziprasidone compounds, such as ziprasidone-d8, which also require -20°C storage to maintain purity and prevent degradation [1]. The stability profile under these conditions supports its use in long-term analytical projects, provided proper handling and storage protocols are followed.

Stability Procurement Long-Term Storage

High-Impact Application Scenarios for Hydroxy Ziprasidone-d8 in Analytical and Pharmaceutical Research


Validated LC-MS/MS Method Development for Hydroxy Ziprasidone Impurity Profiling in Drug Substance

Pharmaceutical QC laboratories developing ICH Q3A/B-compliant impurity methods for ziprasidone active pharmaceutical ingredient (API) can employ hydroxy ziprasidone-d8 as the internal standard. The +8 Da mass shift ensures baseline resolution of the IS peak from the hydroxy ziprasidone impurity peak, while co-elution compensates for matrix effects from excipients or degradation products . This approach directly enables precise quantification of this specified impurity at levels as low as 0.1% relative to the API.

Accurate Pharmacokinetic Profiling of Ziprasidone Metabolites in Clinical and Preclinical Studies

In pharmacokinetic (PK) studies requiring quantification of hydroxy ziprasidone in plasma or serum, the use of hydroxy ziprasidone-d8 as the internal standard is essential for correcting variability in sample preparation, ionization efficiency, and instrument drift. This is particularly critical in studies where hydroxy ziprasidone is a minor metabolite (<10% of parent exposure), as the high precision afforded by the deuterated IS allows for reliable detection of low nanomolar concentrations [1].

Stability-Indicating Assays for Ziprasidone Formulation Degradation Products

When evaluating the forced degradation or long-term stability of ziprasidone drug products, hydroxy ziprasidone may form as a degradation product. Quantification of this degradant in the presence of high concentrations of the parent drug requires an internal standard that is both structurally identical and mass-distinct to avoid signal suppression or cross-talk. Hydroxy ziprasidone-d8 meets these requirements, enabling accurate determination of degradant levels throughout the product shelf-life .

Cross-Validation of Analytical Methods Between CROs and Pharmaceutical Manufacturers

When transferring validated bioanalytical methods between contract research organizations (CROs) and pharmaceutical sponsors, the use of a consistent, high-purity deuterated internal standard like hydroxy ziprasidone-d8 minimizes inter-laboratory variability. The compound's defined mass shift and co-elution properties ensure that the IS response factor remains stable across different LC-MS/MS platforms, facilitating method harmonization and regulatory submission data consistency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy ziprasidone-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.